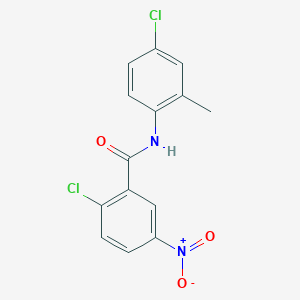

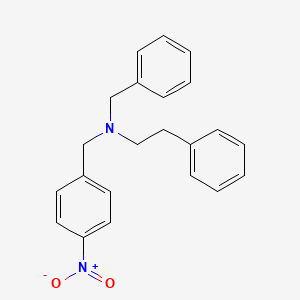

![molecular formula C12H13N3O2S B5750006 N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide

Übersicht

Beschreibung

“N’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Wissenschaftliche Forschungsanwendungen

Anticancer Potency

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives have been investigated for their anticancer properties. Research by Turan-Zitouni et al. (2018) synthesized novel derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma and lung carcinoma. Compound 4e, which bears a 4-methoxyphenyl moiety, showed significant antitumor efficiency against the MCF-7 cell line. Additionally, these compounds demonstrated notable apoptosis levels in lung carcinoma cells even at lower concentrations than cisplatin, a well-known chemotherapy drug (Turan-Zitouni et al., 2018).

Antioxidant Activity

The antioxidant activity of N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide derivatives has also been a subject of study. Tumosienė et al. (2020) synthesized a series of these derivatives and assessed their antioxidant activity through the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).

Antimicrobial Agents

Kaya et al. (2017) focused on designing and synthesizing hydrazide and oxadiazole derivatives, including N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide, for antimicrobial applications. These compounds were evaluated for their activity against various bacteria and fungi, showing a higher potential against gram-negative bacteria. Some derivatives also exhibited significant antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines (Kaya et al., 2017).

Antiviral Activities

Derivatives of N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide have also been explored for their antiviral properties. Havrylyuk et al. (2013) synthesized compounds starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, demonstrating selective inhibition of leukemia cell lines. Notably, one compound showed high activity against the Tacaribe TRVL 11 573 virus strain, highlighting its potential as an antiviral agent (Havrylyuk et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in inflammation and oxidative stress pathways.

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole-containing compounds can influence various biochemical pathways . For instance, they can activate or inhibit enzymes and receptors, leading to changes in cellular functions .

Result of Action

Based on the reported activities of similar compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .

Eigenschaften

IUPAC Name |

N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(16)14-15-12-13-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFSGUVHYDUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC(=CS1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

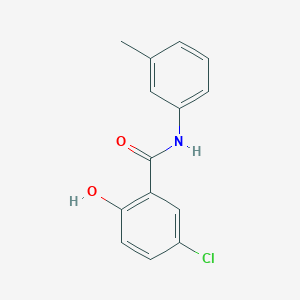

![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)

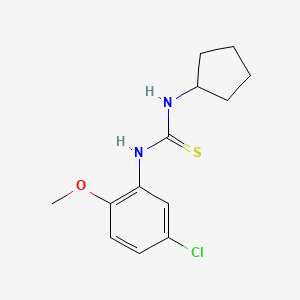

![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)

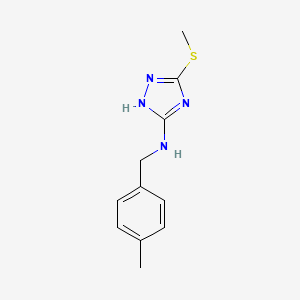

![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)

![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)